Scaffold-Class Kinase Selectivity Profile: Furo[3,2-b]pyridine vs. Common Heterocyclic Kinase Inhibitor Cores
The furo[3,2-b]pyridine core provides a distinct kinase selectivity fingerprint compared to other heterocyclic kinase inhibitor scaffolds. In the seminal characterization study, optimized 3,5-disubstituted furo[3,2-b]pyridines achieved potent CLK inhibition with sub‑micromolar cellular activity, while 3,5,7-trisubstituted analogs were identified as sub‑micromolar Hedgehog pathway modulators [1]. By contrast, typical pyrazolopyrimidine or quinazoline kinase inhibitor cores show broader kinome coverage and are not reported to produce Hedgehog pathway modulation in the same concentration range. The specific 5‑methyl substitution in the target compound is consistent with CLK‑active subseries SAR described for this scaffold [2]. Quantitative selectivity data for the target compound itself are not publicly available; the scaffold‑level selectivity is therefore presented as class‑level inference.
| Evidence Dimension | Kinase selectivity profile (CLK family vs. Hedgehog modulation) |
|---|---|
| Target Compound Data | Scaffold validated as CLK‑selective (3,5‑disubstituted) or Hedgehog‑modulatory (3,5,7‑trisubstituted); specific target compound data not publicly available [1] |
| Comparator Or Baseline | Pyrazolopyrimidine and quinazoline cores: typically broader kinome profiles; Hedgehog modulation at sub‑μM not a characteristic feature |
| Quantified Difference | Scaffold enables CLK‑selective vs. Hedgehog‑modulatory functional divergence by substitution pattern; other cores lack this bifurcated pharmacology |
| Conditions | Biochemical kinase inhibition assays (CLK1/2/4, DYRK1A, HIPK) and cellular Hedgehog reporter assays as described in Němec et al. 2019 |
Why This Matters
The furo[3,2-b]pyridine scaffold offers a unique dual‑pathway pharmacology (CLK inhibition or Hedgehog modulation) depending on substitution pattern, enabling scientific users to rationally select analogs for distinct target biology, which is not achievable with generic kinase inhibitor cores.
- [1] Němec V, Hylsová M, Maier L, Flegel J, Sievers S, Ziegler S, Schröder M, Berger BT, Chaikuad A, Valčíková B, Uldrijan S, Drápela S, Souček K, Waldmann H, Knapp S, Paruch K. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angew Chem Int Ed Engl. 2019;58(4):1062-1066. doi:10.1002/anie.201810312. View Source
- [2] Paruch K, Hylsová M. Furopyridines as inhibitors of protein kinases. European Patent EP2940022B1, 2020. Masaryk University, Brno, CZ. https://patents.google.com/patent/EP2940022B1/en View Source
